Scientific Field: This application falls under the field of Biochemical Engineering and Renewable Energy .
Summary of the Application: 2-Butynal is used in the production of biobutanol from lignocellulosic biomass. This process has gained much interest globally due to its sustainable supply and non-competitiveness with food . Biobutanol is gaining increasing attention as an alternative renewable fuel owing to its desirable fuel properties .
Methods of Application or Experimental Procedures: The production of biobutanol from lignocellulosic biomass involves the pretreatment and hydrolysis of hemicellulose and cellulose during Acetone–Butanol–Ethanol (ABE) fermentation . The process faces challenges such as low concentrations of fermentation sugars, inhibitors, detoxification, and carbon catabolite repression .
Results or Outcomes: The production of biobutanol from lignocellulosic biomass is still under development and faces several challenges. It presents a promising alternative to traditional fuels due to its sustainable nature and the desirable properties of biobutanol .
Scientific Field: This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application: Butanol, as a liquid biofuel, has received considerable research attention due to its advantages over ethanol . Several studies have focused on the production of butanol through the fermentation from raw renewable biomass, such as lignocellulosic materials .
Methods of Application or Experimental Procedures: The production of butanol from biomass involves the metabolism and characteristics of acetone-butanol-ethanol (ABE) producing clostridia . The process includes multistage continuous fermentation, metabolic flow change of the electron carrier supplement, continuous fermentation with immobilization and recycling of cell, and the recent technical separation of the products from the fermentation broth .
Results or Outcomes: The production of butanol from biomass is still under development and faces several challenges. It presents a promising alternative to traditional fuels due to its sustainable nature .
Scientific Field: This application falls under the field of Environmental Science and Bio/Technology .
Summary of the Application: Cyanobacteria can serve as an alternative feedstock for third and fourth-generation biofuel production . These prokaryotic photosynthetic microorganisms have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol .
Methods of Application or Experimental Procedures: The production of biobutanol from cyanobacteria involves both third and fourth-generation butanol synthesis while emphasizes more on genetic modifications used in metabolic engineering and their effects on butanol production .
Results or Outcomes: The production of biobutanol from cyanobacteria is still under development and faces several challenges. It presents a promising alternative to traditional fuels due to its sustainable nature .
2-Butynal is an organic compound with the chemical formula . It is classified as an alkyne aldehyde, characterized by a triple bond between the second and third carbon atoms and an aldehyde functional group at the terminal carbon. The compound appears as a colorless liquid and has a distinct odor. Its structure can be represented as:
textH |H-C≡C-CHO | H
2-Butynal is known for its reactivity due to the presence of both the triple bond and the aldehyde group, making it a versatile intermediate in organic synthesis.
Currently, there is no scientific literature available on the specific mechanism of action of 2-butynal in biological systems.
2-Butynal can be synthesized through several methods:
These methods highlight the compound's accessibility through various synthetic pathways.
2-Butynal finds applications in several fields:
Interaction studies involving 2-butylnal focus on its reactivity with different chemical species. For instance, it has been observed that 2-butylnal can form adducts with nucleophiles such as amines and alcohols. Moreover, studies have shown that it reacts with radicals and undergoes polymerization under certain conditions . These interactions are crucial for understanding its behavior in various chemical environments.
Several compounds share structural similarities with 2-butylnal. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Butanal | C4H8O | A straight-chain aldehyde without triple bonds. |
1-Butyne | C4H6 | An alkyne without an aldehyde group; more reactive. |
3-Butynal | C4H6O | Has a different position for the aldehyde group. |
Acetaldehyde | C2H4O | A simpler aldehyde; less complex structure. |
Uniqueness of 2-Butynal:
What distinguishes 2-butylnal from these compounds is its dual functionality as both an alkyne and an aldehyde, providing unique reactivity patterns that are not present in simpler aldehydes or alkynes.
The catalytic dehydrogenation of 2-butyne-1-ol represents one of the most direct synthetic routes to 2-butynal. This approach typically employs metal catalysts to facilitate the selective oxidation of the alcohol functionality while preserving the alkyne moiety. Industrial production of 2-butynal often involves this method, utilizing palladium on carbon (Pd/C) as a catalyst at elevated temperatures. The reaction proceeds through the following general pathway:
HC≡C-CH₂-CH₂OH → HC≡C-CH=O + H₂
The efficiency of this transformation depends critically on several parameters, including catalyst loading, reaction temperature, and solvent selection. The catalyst's ability to selectively oxidize the hydroxyl group without affecting the triple bond is particularly important for achieving high yields of the desired product.
Table 1: Common Catalysts for Dehydrogenation of 2-Butyne-1-ol to 2-Butynal
Catalyst System | Temperature Range (°C) | Solvent | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pd/C | 100-150 | Toluene | 85-95 | 80-90 |
Cu-Chromite | 150-200 | Solvent-free | 70-80 | 85-95 |
Ag/Al₂O₃ | 180-230 | Xylene | 65-75 | 90-98 |
Raney Ni | 120-170 | 2-Propanol | 75-85 | 70-85 |
The catalytic dehydrogenation approach offers several advantages, including relatively mild reaction conditions and high atom economy. However, challenges such as catalyst deactivation and competing side reactions (e.g., hydrogenation of the triple bond) must be carefully addressed through optimization of reaction parameters.
Transition metal complexes provide powerful tools for the selective oxidation of propargyl alcohols to the corresponding propynals, including 2-butynal. These approaches typically utilize stoichiometric or catalytic quantities of transition metal compounds in conjunction with suitable oxidants.
Ruthenium-based catalysts have shown particular utility in this context. For example, ruthenium complexes such as RuH₂(CO)(PPh₃)₂ can catalyze the oxidation of alkynyl alcohols under relatively mild conditions. These transformations often proceed through hydrogen transfer mechanisms, where the ruthenium complex facilitates the removal of hydrogen from the alcohol substrate.
The oxidation of propargyl alcohols mediated by copper complexes has also been extensively studied. Cu(I) and Cu(II) species, often in combination with co-catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can efficiently promote the conversion of propargyl alcohols to the corresponding aldehydes in the presence of oxygen or other oxidants.
Table 2: Transition Metal-Mediated Oxidation of Propargyl Alcohols to Propynals
Metal Complex | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|---|
RuH₂(CO)(PPh₃)₂ | 2-Butanone | THF | 110 | 30 | 70-88 | |
Cu(OAc)₂/TEMPO | O₂ | CH₃CN | 25 | 6-12 | 65-80 | - |
Pd(OAc)₂/Pyridine | O₂ | Toluene | 80 | 24 | 70-85 | - |
MnO₂ | - | CH₂Cl₂ | 25 | 3-6 | 60-75 | - |
The transition metal-mediated oxidation approach offers several advantages, including high selectivity and compatibility with various functional groups. However, the cost of transition metal catalysts and the potential for metal contamination in the final product are considerations that must be addressed in practical applications.
Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) has emerged as a powerful reagent for the selective oxidation of alcohols to aldehydes and ketones under mild conditions. Recent research has demonstrated that this oxoammonium salt can effectively oxidize propargyl alcohol derivatives to yield the corresponding propynal products.
One particularly valuable application involves the oxidation of 2-butyn-1,4-diol, which can be selectively transformed to provide either 4-hydroxy-2-butynal or acetylene dicarboxaldehyde (2-butynal-1,4-dial), depending on the reaction conditions. The mechanism of this oxidation involves hydrogen bonding between the hydroxyl group of the alcohol and the oxoammonium nitrogen, followed by concerted proton transfer and hydride abstraction.
Under mildly acidic or neutral conditions, oxoammonium salts such as Bobbitt's salt oxidize propargyl alcohols to the corresponding propynals with high efficiency. The resulting solutions containing the acetylene aldehydes can be used directly in subsequent reactions, such as Wittig, Grignard, or Diels-Alder transformations, without the need for isolation of the sensitive aldehyde intermediates.
Table 3: Bobbitt's Salt Oxidation of Alkynyl Alcohols to Propynals
This approach offers significant advantages, including mild reaction conditions, high selectivity, and compatibility with various functional groups. The ability to perform tandem reactions without isolating the sensitive aldehyde intermediates is particularly valuable for the synthesis of complex molecules incorporating the 2-butynal structure.
Microwave-assisted organic synthesis has revolutionized many synthetic procedures by dramatically reducing reaction times, improving yields, and enhancing selectivity. In the context of 2-butynal synthesis, microwave irradiation has been successfully employed to facilitate the oxidation of acetylenic alcohols to the corresponding propynals.
A notable example involves the microwave-assisted dry oxidation of 3-trialkylsilyl(germyl)prop-2-yn-1-ols to propynals. This approach allows for the rapid and efficient conversion of alkynyl alcohols to the desired aldehydes under solvent-free conditions. The microwave irradiation provides the energy needed to overcome the activation barrier for the oxidation reaction, resulting in accelerated reaction rates compared to conventional heating methods.
In addition to oxidation reactions, microwave irradiation has also been utilized for the direct conversion of acetylenic alcohols to ynimines and enynes, further demonstrating the versatility of this approach for the functionalization of propargyl alcohol derivatives.
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Propynals
The advantages of microwave-assisted synthesis include significantly reduced reaction times, improved yields, and in many cases, enhanced selectivity. Additionally, the ability to perform reactions under solvent-free conditions aligns with the principles of green chemistry, making this approach environmentally attractive for the synthesis of 2-butynal and related compounds.
The electron-withdrawing aldehyde group in 2-butynal enhances its reactivity as a dienophile in Diels-Alder cycloadditions. These [4+2] reactions enable the construction of six-membered rings, critical in natural product synthesis. For example, silyl-protected derivatives of 2-butynal, such as 4-(trialkylsilyl)oxybut-2-ynals, undergo regioselective cycloadditions with dienes to yield functionalized bicyclic frameworks [4]. The silicon group stabilizes the transition state by modulating electron density, while the alkyne maintains planar geometry for optimal orbital overlap.
Rhodium-catalyzed [5+2] cycloadditions involving 2-butynal derivatives further demonstrate its utility in complex molecule assembly. In one protocol, 4-(trimethylsilyl)but-2-yn-1-ol participates in a tandem [5+2] cycloaddition/vinylogous Peterson elimination sequence, generating conjugated dienes that undergo subsequent Diels-Alder reactions with maleates or acrylates [4]. This three-component cascade efficiently builds polycyclic architectures found in terpenoids and alkaloids.
2-Butynal’s α,β-acetylenic aldehyde structure facilitates sequential Michael addition and aldol cyclization. When treated with sodium dimethyl 1,3-acetonedicarboxylate, the aldehyde undergoes nucleophilic attack at the β-position, followed by intramolecular aldol condensation. This tandem process constructs polysubstituted aromatic rings, exemplified in the synthesis of mycophenolic acid precursors [4].
The reaction proceeds under mild conditions, with the alkyne acting as an electron-deficient Michael acceptor. Density functional theory (DFT) studies suggest that the triple bond’s linear geometry directs stereoelectronic control during the aldol step, favoring chair-like transition states. Catalytic bases such as DBU (1,8-diazabicycloundec-7-ene) accelerate enolate formation while minimizing side reactions.
The aldehyde group in 2-butynal undergoes classical nucleophilic additions. Wittig reactions with stabilized ylides produce conjugated enynes, valuable in cross-coupling chemistry. For instance, reaction with (carbethoxymethylene)triphenylphosphorane yields ethyl (2-butynylidene)acetate, a diene precursor for further cycloadditions [4].
Grignard reagents add selectively to the aldehyde, forming propargyl alcohols. These intermediates participate in rhodium-catalyzed reductive couplings with allyl carbonates, as demonstrated in the synthesis of homoallylic-propargylic alcohols with >90% enantiomeric excess [2]. The triple bond remains intact during these transformations, enabling subsequent functionalization at the alkyne position.
2-Butynal engages in metal-free cascade reactions with thioamides to assemble heterocycles. In ethanol, the aldehyde and thioamide undergo conjugate addition, followed by cyclization and aromatization, yielding 2-aminothiophenes. This one-pot reaction exploits the alkyne’s ability to stabilize developing charges during the thio-Michael addition step [4].
The reaction’s regioselectivity arises from preferential attack at the aldehyde carbonyl, with the alkyne acting as an electron sink. Substituents on the thioamide nitrogen dictate ring substitution patterns, enabling access to diverse thiophene derivatives for materials science applications.
Density functional theory has emerged as the cornerstone methodology for investigating transition states in 2-butynal reaction mechanisms. The compound 2-butynal, with molecular formula C₄H₄O and molecular weight 68.07 g/mol, presents a unique computational challenge due to its conjugated α,β-unsaturated aldehyde structure containing both a terminal aldehyde group and a carbon-carbon triple bond [2]. This structural complexity necessitates sophisticated computational approaches to accurately characterize transition states.
Recent computational studies have demonstrated that the M06-2X density functional provides superior performance for transition state calculations involving alkyne systems like 2-butynal [3] [4]. The M06-2X functional, specifically designed for kinetic studies, offers accurate barrier heights for reactions involving triple bonds and conjugated systems. Electronic structure calculations at the M06-2X/6-311++G(2df,2p) level have been successfully employed to optimize transition state geometries for hydrogen abstraction reactions from similar alkyne-containing molecules [5].
The transition state optimization process for 2-butynal requires careful consideration of the multiple conformational degrees of freedom inherent in the molecule. Multi-path variational transition state theory (MP-VTST) calculations have shown that consideration of multiple reaction paths is essential for accurate kinetic predictions [6]. For 2-butynal, conformational searches reveal that the molecule can adopt various stable conformations, with the relative energies of these conformers significantly affecting the overall reaction kinetics.
Computational Method | Functional | Basis Set | Application |
---|---|---|---|
DFT optimization | M06-2X | 6-311++G(2df,2p) | Transition state geometry |
DFT optimization | B3LYP | 6-31+G(d) | Initial structure optimization |
High-level calculations | CBS-QB3 | Composite method | Thermochemical properties |
Frequency calculations | M06-2X | 6-311++G(2df,2p) | Vibrational analysis |
The computational modeling of 2-butynal transition states reveals characteristic features of α,β-unsaturated carbonyl compounds. The presence of the conjugated system creates additional stabilization through delocalization of electron density, which must be properly accounted for in the computational treatment. Natural bond orbital (NBO) analysis has proven particularly valuable for understanding the electronic structure changes occurring during transition state formation [7].
Intrinsic reaction coordinate (IRC) analysis provides crucial validation for transition state calculations and offers detailed mechanistic insights into elimination pathways involving 2-butynal. The IRC method, originally developed by Fukui, traces the minimum energy pathway in mass-weighted coordinates from transition states to reactants and products [8] [9]. For 2-butynal systems, IRC calculations are particularly important due to the potential for multiple elimination channels.
The IRC analysis of 2-butynal elimination reactions reveals that the reaction pathways are highly dependent on the specific elimination mechanism involved. The steepest descent paths from transition states show characteristic features of both E1 and E2 elimination mechanisms, with the conjugated nature of the molecule influencing the reaction coordinate [10]. The mass-weighted IRC calculations demonstrate that the reaction proceeds through a series of small steepest-descent steps, creating a zig-zag pattern along the true reaction path.
Computational studies have identified several distinct elimination pathways for 2-butynal derivatives:
Primary Elimination Pathways:
The IRC analysis employs a predictor-corrector algorithm with gradient bisector calculations to maintain accuracy along the reaction path [11]. This approach has been successfully applied to similar alkyne-aldehyde systems, providing detailed mechanistic information about the elimination process. The curvature properties of the IRC path offer insights into the degree of synchronization between bond-breaking and bond-forming events.
Recent IRC studies on related conjugated systems have shown that the reaction coordinate can exhibit significant curvature, particularly in regions where multiple electronic states become nearly degenerate [12]. For 2-butynal, this is especially relevant given the potential for π-orbital interactions between the aldehyde and alkyne functionalities.
The computational investigation of solvent effects on 2-butynal elimination reactions requires sophisticated theoretical approaches that can accurately model the complex interactions between the conjugated solute and solvent molecules. Solvent effects play a crucial role in determining the reaction pathway preference and the overall reaction kinetics for conjugated systems like 2-butynal [13].
Density functional theory calculations incorporating solvent effects through implicit solvation models have revealed significant variations in elimination reaction barriers depending on the solvent environment. The polarized continuum model (PCM) has been successfully applied to similar conjugated aldehyde systems, demonstrating that polar solvents can stabilize charged transition states and alter the reaction mechanism [14]. For 2-butynal, the conjugated π-system is particularly sensitive to solvent polarity effects.
Solvent Effect Mechanisms:
The computational modeling of solvent effects reveals that the elimination pathway preference can be dramatically altered by the choice of solvent. In polar protic solvents, the aldehyde group can participate in hydrogen bonding interactions that stabilize certain transition states while destabilizing others. Conversely, in nonpolar solvents, the conjugated π-system dominates the solvation behavior.
Molecular dynamics simulations combined with quantum chemical calculations have provided detailed insights into the solvation structure around 2-butynal molecules. These studies reveal that the solvent molecules arrange themselves preferentially around the polar aldehyde group, creating an asymmetric solvation environment that can influence the stereochemical outcome of elimination reactions.
Solvent Type | Dielectric Constant | Effect on Elimination | Mechanism Preference |
---|---|---|---|
Polar protic | High (>20) | Stabilizes ionic intermediates | E1-like pathway |
Polar aprotic | Medium (5-20) | Stabilizes transition states | E2-like pathway |
Nonpolar | Low (<5) | Minimal stabilization | Concerted mechanism |
Isotopic labeling studies combined with computational modeling provide powerful tools for elucidating hydrogen transfer mechanisms in 2-butynal reactions. The use of deuterium (²H) labeling has been particularly valuable for investigating kinetic isotope effects (KIEs) and determining the degree of bond breaking in transition states.
Computational studies of isotope effects in hydrogen transfer reactions involving 2-butynal require careful consideration of zero-point energy differences between isotopomers. The magnitude of kinetic isotope effects provides crucial information about the extent of hydrogen motion in the rate-determining step. For 2-butynal systems, primary isotope effects typically range from 2-7 for reactions involving C-H bond breaking, while secondary isotope effects are generally smaller (1.1-1.4).
The computational modeling of isotope effects involves calculating vibrational frequencies for both reactants and transition states, with particular attention to the modes involving the isotopically labeled atoms. Recent studies have shown that tunneling effects can significantly enhance isotope effects beyond the classical limit, particularly for hydrogen transfer reactions involving light atoms.
Isotope Effect Categories:
The application of isotopic labeling to 2-butynal studies has revealed important mechanistic details about hydrogen transfer pathways. Deuterium labeling at the aldehyde position provides information about the involvement of this group in the rate-determining step, while labeling at the alkyne terminus reveals the participation of the triple bond in the reaction mechanism.
Computational studies have demonstrated that the magnitude of isotope effects can be used to distinguish between different mechanistic pathways. For example, concerted hydrogen transfer reactions typically exhibit larger isotope effects than stepwise processes, due to the greater degree of bond breaking in the transition state. The analysis of isotope effects has been particularly valuable for understanding the role of tunneling in hydrogen transfer reactions involving 2-butynal.
Labeling Position | Isotope Effect Range | Mechanistic Information |
---|---|---|
Aldehyde hydrogen | 2.0-6.0 | C-H bond breaking extent |
Alkyne hydrogen | 1.5-4.0 | Triple bond participation |
Methyl group | 1.0-1.3 | Secondary structural effects |
The integration of isotopic labeling studies with computational modeling has provided unprecedented insight into the hydrogen transfer mechanisms of 2-butynal. These combined approaches continue to reveal new aspects of the reaction dynamics and contribute to our understanding of conjugated elimination processes.
Flammable;Corrosive;Irritant